Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound with significant relevance in chemical research and pharmaceutical applications. Its molecular formula is C19H17BrClFN4O3, and it has a molecular weight of approximately 483.7 g/mol. This compound features several functional groups, including an amino group, a fluoro group, and a methyl group, contributing to its diverse chemical behavior and potential applications in medicinal chemistry.
The compound is cataloged in various chemical databases, including PubChem and CAS Common Chemistry, which provide detailed information about its structure, properties, and potential applications. It is often synthesized for research purposes in pharmaceutical development due to its structural complexity and biological activity .
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate belongs to the class of benzimidazole derivatives, which are known for their pharmacological properties. This compound is particularly noted for its potential use in cancer therapy due to its ability to inhibit specific protein kinases involved in tumor growth and progression.
The synthesis of methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity .
Key structural data include:
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate can participate in several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development .
Understanding reaction mechanisms is vital for predicting outcomes:
The mechanism of action for methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate primarily involves inhibition of specific kinases that regulate cell proliferation and survival pathways in cancer cells. By interfering with these pathways, the compound may induce apoptosis (programmed cell death) or inhibit tumor growth.
Research indicates that compounds within this class exhibit potent activity against various cancer cell lines through targeted action on signaling pathways essential for tumor growth .
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate exhibits several notable physical properties:
Property | Value |
---|---|
Boiling Point | Predicted at 487.8 °C |
Purity | Typically ≥95% |
Appearance | Solid or crystalline form |
The chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of various functional groups. Its stability under different pH conditions also makes it suitable for various formulations .
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Its diverse applications underscore its significance in advancing medicinal chemistry and therapeutic strategies against cancer .
The synthesis of methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate relies on sequential functionalization of benzimidazole precursors. A validated route begins with methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS: 918321-20-7), where selective N-arylation introduces the 4-bromo-2-chlorophenyl group via Buchwald-Hartwig coupling [9] [10]. This reaction requires palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and cesium carbonate as a base in toluene at 110°C for 12–16 hours, achieving yields of 68–75% [9].
Alternative pathways involve constructing the benzimidazole core after aryl amination. For example, ortho-fluoro-nitrobenzene derivatives undergo nucleophilic aromatic substitution with 4-bromo-2-chloroaniline, followed by nitro reduction, cyclization, and esterification. This method mitigates regioselectivity challenges but requires stringent control over cyclization conditions to avoid N3-alkylation byproducts [3].
Table 1: Comparison of Synthetic Pathways
Approach | Key Intermediate | Yield (%) | Regioselectivity Risk |
---|---|---|---|
Buchwald-Hartwig Amination | Methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | 68–75 | Low |
Cyclization Post-Amination | 4-((2-Chloro-4-bromophenyl)amino)-5-fluoro-N-methylbenzene-1,2-diamine | 55–62 | Moderate–High |
Cyclization steps traditionally employed high-boiling polar aprotic solvents like DMF or NMP, which pose environmental and purification challenges. Recent optimizations use ethanol-water mixtures (4:1 v/v) for imidazole ring closure, enabling lower reaction temperatures (80°C) and direct crystallization of intermediates [3]. This shift reduces E-factor (environmental factor) by 40% and eliminates halogenated solvent waste [6].
Catalytic innovations focus on copper(I)-thiophene carboxylate complexes for aryl amination, replacing palladium catalysts in specific steps. These systems operate at 0.5–1 mol% loading in cyclopentyl methyl ether (CPME)—a greener alternative to THF—achieving 82% conversion with minimal heavy metal residues (<10 ppm) [3] [8]. Microwave-assisted cyclization further enhances sustainability, cutting reaction times from hours to minutes and improving energy efficiency by 60% [6].
Bromination is typically performed prior to benzimidazole assembly using molecular bromine in acetic acid at 0–5°C to install the 4-bromo group on the aniline ring. Selective mono-bromination is ensured by stoichiometric control (1.05 equiv Br₂), yielding 85–90% pure product [5] [7]. Modern approaches deploy pyridinium tribromide in dichloromethane, enhancing safety and regioselectivity while minimizing polybrominated impurities [9].
Methylation targets two positions:
Crystallization is pivotal for isolating high-purity intermediates. The final methyl ester exhibits polymorphism, with Form I (thermodynamically stable) and Form II (metastable) identified. Form I crystallizes from n-heptane:ethyl acetate (3:1) as needles, while Form II emerges from methanol-water as plates [3] [6]. Key process parameters:
Table 2: Crystallization Conditions for Key Intermediates
Intermediate | Solvent System | Crystal Form | Purity (%) |
---|---|---|---|
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid | Ethanol:water (3:1) | Amorphous | 95.0 |
Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate | n-Heptane:ethyl acetate (3:1) | Form I | 99.5 |
Process analytical technology (PAT) tools like FBRM (Focused Beam Reflectance Measurement) enable in-situ crystal size distribution monitoring, ensuring batch-to-batch consistency. Polymorph stability is verified via DSC (Form I: mp 207°C; ΔHf 135 J/g) [3] [8].
Sourcing key precursors significantly impacts manufacturing costs:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9